molecular formula C12H6N2O8SSr2 B1681769 Strontium ranelate CAS No. 135459-87-9

Strontium ranelate

Cat. No. B1681769
M. Wt: 513.5 g/mol
InChI Key: XXUZFRDUEGQHOV-UHFFFAOYSA-J
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Description

Strontium ranelate is a dual action bone agent (DABA). It inhibits bone resorption and stimulates bone formation, inhibiting osteoclast differentiation while activating gene expression in osteoblasts .


Synthesis Analysis

Strontium ranelate has been applied in preventative treatment approaches due to the biological functions of the trace element strontium (Sr) . Strontium ranelate enhances DNA synthesis by three- to fourfold in preosteoblastic cells .


Molecular Structure Analysis

Strontium ranelate has a molecular formula of CHNOSSr and an average mass of 513.490 Da .


Chemical Reactions Analysis

Strontium ranelate is highly susceptible to acidic hydrolysis, oxidation, and thermal impact, with alkaline environment and UV irradiation having only a negligible effect on the degradation of strontium ranelate .


Physical And Chemical Properties Analysis

Strontium ranelate is a mineral and classified as a natural health product ingredient. It is found in licensed natural health products in various salt forms, including strontium citrate, strontium lactate, and strontium gluconate .

Scientific Research Applications

1. Dental Applications

Strontium ranelate (SRAN) has shown promise in dental fields like periodontics, dental implantology, oral surgery, orthodontics, and endodontics. It exhibits an antiresorptive property on bone tissue and stimulates bone formation, making it a potential medium for storing avulsed teeth (Britto et al., 2021).

2. Role in Bone Tissue

SRAN is known for its dual effect on bone tissue: stimulating osteoblast differentiation and inhibiting osteoclast formation and resorption. This unique property is crucial in managing diseases like osteoporosis, where bone density and strength are compromised (Bonnelye et al., 2008).

3. Impact on Osteoporosis

Strontium ranelate has been extensively studied for its efficacy in treating osteoporosis. It has been observed to reduce the risk of nonvertebral fractures in postmenopausal women and enhance bone mineral density (Reginster et al., 2005). Additionally, it's shown to improve bone microarchitecture and strength, providing a comprehensive approach to osteoporosis management (Marie, 2007).

4. Interaction with Bone Mineral Crystals

Research has revealed that strontium is incorporated only into newly formed bone during SRAN treatment. This integration does not affect the quality of bone tissue at the nanoscale, indicating its safe application in bone health (Li et al., 2009).

5. Effect on Knee Osteoarthritis

Studies have explored the use of strontium ranelate in treating knee osteoarthritis. It has been associated with significant effects on the structure and symptoms in patients with this condition, highlighting its potential beyond osteoporosis treatment (Reginster et al., 2012).

Safety And Hazards

Strontium ranelate might cause side effects such as stomach pain, diarrhea, and headache in some people. Taking very high doses of strontium by mouth is possibly unsafe. High doses of strontium might damage the bones . It is also associated with an increased risk of myocardial infarction .

properties

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUZFRDUEGQHOV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O8SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis.
Record name Strontium ranelate
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URL https://www.drugbank.ca/drugs/DB09267
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Product Name

Strontium ranelate

CAS RN

135459-87-9
Record name Strontium ranelate
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Record name Strontium ranelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09267
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Record name 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
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Record name STRONTIUM RANELATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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